MB05032

Description

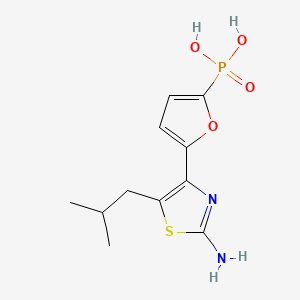

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYIJPPDSZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261365-11-1 | |

| Record name | MB-05032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-05032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Potent and Selective Inhibition of Gluconeogenesis: A Technical Guide to the Mechanism of Action of MB05032 on Fructose-1,6-bisphosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MB05032, a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, and its inhibition presents a promising therapeutic strategy for managing type 2 diabetes by reducing excessive endogenous glucose production. This document details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate the effects of this compound.

Core Mechanism of Action: Allosteric Inhibition at the AMP Binding Site

This compound is a small molecule that acts as a highly effective inhibitor of gluconeogenesis by specifically targeting Fructose-1,6-bisphosphatase (FBPase). The primary mechanism of action of this compound is its function as an allosteric inhibitor that binds to the AMP binding site on the FBPase enzyme. This binding mimics the natural inhibitory effect of AMP, but with significantly greater potency. The interaction of this compound at this allosteric site induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. This, in turn, inhibits the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in the gluconeogenic pathway.

This compound has demonstrated synergistic inhibition with fructose-2,6-bisphosphate (Fru 2,6-P2), further confirming its role as a true AMP mimetic. Unlike the natural inhibitor AMP, this compound exhibits high specificity for FBPase. It does not significantly inhibit other AMP-binding enzymes that are crucial for carbohydrate metabolism, such as glycogen phosphorylase and AMP-activated protein kinase (AMPK). This high specificity is attributed to favorable interactions with unique hydrophobic regions within the AMP binding site of FBPase.

The potent and selective inhibition of FBPase by this compound leads to a dose-dependent reduction in gluconeogenesis, as observed in both primary rat hepatocytes and in vivo models using Zucker diabetic fatty (ZDF) rats. Furthermore, inhibition of FBPase by this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting a dual benefit in the context of type 2 diabetes management.

The orally bioavailable prodrug of this compound, known as MB06322 (CS-917), is efficiently converted to the active compound this compound in vivo through the sequential action of esterases and phosphoramidases. This allows for effective systemic delivery and subsequent target engagement.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against FBPase has been quantified across different species and isoforms. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

| Target Enzyme | Species/Tissue | Inhibitory Value (IC50/EC50) | Reference |

| Fructose-1,6-bisphosphatase (FBPase) | Human | 16 nM (IC50) | |

| Fructose-1,6-bisphosphatase (FBPase) | Rat Liver | 61 nM (IC50) | |

| Fructose-1,6-bisphosphatase (FBPase) | Human Muscle | 29 nM (EC50) | |

| Fructose-1,6-bisphosphatase (FBPase) | Human Liver | 1.6 nM (EC50) |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the mechanism of action of this compound on FBPase.

FBPase Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound on FBPase.

1. Purification of FBPase:

-

The human liver FBPase enzyme is expressed using a pET3a expression vector.

-

The expressed enzyme is purified to homogeneity for use in inhibition assays.

2. Assay Conditions:

-

The assay is performed in a suitable buffer system to maintain optimal enzyme activity and stability.

-

The reaction mixture contains a known concentration of purified FBPase, the substrate fructose-1,6-bisphosphate, and varying concentrations of the inhibitor (this compound).

-

The natural inhibitor AMP and the AMP mimetic ZMP are often used as comparators.

3. Measurement of FBPase Activity:

-

The rate of the enzymatic reaction (conversion of fructose-1,6-bisphosphate to fructose-6-phosphate) is measured. This can be achieved by coupling the production of fructose-6-phosphate to a subsequent reaction that can be monitored spectrophotometrically

The Role of MB05032 in Hematopoietic Stem Cell Expansion: A Review of Publicly Available Evidence

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support a role for MB05032 in the expansion of hematopoietic stem cells (HSCs). Extensive searches for a connection between this compound and HSC expansion did not yield any preclinical or clinical data, experimental protocols, or signaling pathways related to this topic. The available research identifies this compound as a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. As such, its investigation has been primarily focused on the treatment of type 2 diabetes.

This compound: A Fructose-1,6-bisphosphatase Inhibitor

This compound is a small molecule that has been studied for its ability to lower blood glucose levels. It is a prodrug of MB07729 and acts by inhibiting FBPase, a key enzyme in the gluconeogenesis pathway in the liver. By inhibiting this enzyme, this compound reduces the production of glucose in the liver, which is a therapeutic strategy for managing hyperglycemia in patients with type 2 diabetes. Several preclinical and clinical studies have evaluated the efficacy and safety of FBPase inhibitors, including compounds related to this compound, for this indication[1].

Hematopoietic Stem Cell Expansion: A General Overview

While this compound does not appear to be involved in hematopoietic stem cell expansion, this remains a critical area of research in regenerative medicine and transplantation. The goal of ex vivo HSC expansion is to increase the number of functional, long-term repopulating HSCs to improve outcomes for patients undergoing hematopoietic stem cell transplantation (HSCT)[2][3][4]. HSCT is a curative therapy for a variety of malignant and non-malignant hematological disorders[5][6].

Key Strategies for Ex Vivo HSC Expansion

Researchers are exploring various strategies to promote the self-renewal of HSCs in culture while preventing their differentiation. These approaches often involve mimicking the native bone marrow niche and modulating key signaling pathways.

1. Cytokines and Growth Factors: A combination of early-acting cytokines and growth factors is essential for HSC survival and proliferation. Commonly used factors include Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FLT3L). These factors bind to their respective receptors on the surface of HSCs, activating downstream signaling pathways that promote self-renewal and expansion[5].

2. Small Molecule Modulators: Several small molecules have been identified that can enhance HSC expansion by targeting specific signaling pathways. For example:

- SR1 (StemRegenin 1): An antagonist of the Aryl Hydrocarbon Receptor (AHR), SR1 has been shown to promote the expansion of human HSCs[6].

- UM171: This molecule, discovered through a high-throughput screen, can expand human cord blood HSCs with long-term repopulating potential[6][7].

3. Niche-Mimicking Environments: Creating a culture environment that recapitulates key features of the bone marrow microenvironment is another promising strategy. This can involve the use of three-dimensional scaffolds, extracellular matrix components like fibronectin, and co-culture with mesenchymal stromal cells[2].

Signaling Pathways in Hematopoietic Stem Cell Self-Renewal

Several signaling pathways are crucial for regulating the balance between HSC self-renewal and differentiation. Understanding and manipulating these pathways is central to developing effective ex vivo expansion strategies.

Caption: Key signaling pathways involved in hematopoietic stem cell self-renewal.

Experimental Workflow for HSC Expansion and Analysis

A typical workflow for studying the ex vivo expansion of HSCs involves several key steps, from isolation to functional assessment.

Caption: A generalized experimental workflow for ex vivo HSC expansion and evaluation.

References

- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expansion of engrafting human hematopoietic stem/progenitor cells in three-dimensional scaffolds with surface-immobilized fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ex vivo hematopoietic stem cell expansion technologies: recent progress, applications, and open questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo expansion of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in ex vivo expansion of hematopoietic stem and progenitor cells for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on preclinical and clinical efforts on ex-vivo expansion of hematopoietic stem and progenitor cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MB05032 Using the Prodrug MB06322

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of MB05032, a potent fructose 1,6-bisphosphatase (FBPase) inhibitor, through the oral administration of its prodrug, MB06322 (also known as CS-917).[1][2] The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for conducting similar in vivo experiments.

Introduction

This compound is a highly potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the gluconeogenesis pathway.[1][2][3] Inhibition of FBPase leads to a reduction in endogenous glucose production, making this compound a promising therapeutic agent for type 2 diabetes.[4][5][6] Due to the hydrophilic nature of this compound, which limits its oral bioavailability, the bisamidate prodrug MB06322 was developed for effective oral delivery.[1][2] Following oral administration, MB06322 is converted to the active compound this compound in a two-step enzymatic process.[1][2][7]

Mechanism of Action and Prodrug Conversion

MB06322 is designed to be orally absorbed and then metabolized to release the active drug, this compound. This conversion involves two key enzymatic steps:

-

Esterase Activity: An esterase, such as cathepsin A (CTSA) or carboxylesterase 1 (CES1), hydrolyzes one of the amide bonds of MB06322, forming a monoamidate intermediate (MB06633 or R-134450).[7]

-

Phosphoramidase Activity: A phosphoramidase, identified as sphingomyelin phosphodiesterase acid-like 3A (SMPDL3A), then cleaves the remaining P-N bond of the intermediate to release the active phosphonic acid, this compound (R-125338).[7]

The active this compound then acts as an allosteric inhibitor of FBPase, mimicking AMP and thereby reducing the rate of gluconeogenesis.[1][2][4][5]

Data Presentation

The following tables summarize quantitative data from in vivo studies using MB06322 in Zucker diabetic fatty (ZDF) rats, a well-established animal model for type 2 diabetes.[1][4]

Table 1: Dose-Dependent Inhibition of Gluconeogenesis (GNG) in Fasted Male ZDF Rats

| Oral Dose of MB06322 (mg/kg) | GNG Inhibition (%) |

| 10 | ~10% |

| 30 | >15% |

| 100 | ~80% |

| 300 | ~80% |

| Data extracted from PNAS (2005).[1] |

Table 2: Acute Effects of a Single 300 mg/kg Oral Dose of MB06322 in Fasted Male ZDF Rats

| Parameter | Vehicle | MB06322 | % Change |

| Endogenous Glucose Production (EGP) | High | Reduced | -46% |

| Gluconeogenesis Contribution to EGP | 81.3 ± 2.9% | 45.0 ± 1.6% | -44.6% |

| Glycogenolysis Contribution to EGP | 18.7% | 55.0% | +194.1% |

| Blood Glucose Reduction | - | >200 mg/dl | Significant Decrease |

| Liver Glycogen Content | 124.5 ± 14.4 µmol/g | 87.3 ± 3.2 µmol/g | ~ -30% |

| Data extracted from Diabetes (2006).[4] |

Table 3: Chronic (14-day) Effects of MB06322 in Female ZDF Rats on a High-Fat Diet

| Parameter | Vehicle | MB06322 (100 or 300 mg/kg/day) |

| Hyperglycemia | Present | Significantly ameliorated |

| Polydipsia | Present | Significantly ameliorated |

| Plasma Triglyceride Levels | Elevated | Trend towards lowering |

| Food Intake | No significant change | No significant change |

| Weight Gain | No significant change | No significant change |

| Insulin Levels | No significant change | No significant change |

| Blood Lactate | No significant change | No significant change |

| Liver Glycogen | No significant change | No significant change |

| Liver Triglycerides | No significant change | No significant change |

| Data extracted from a 2005 conference abstract.[8] |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with MB06322 in a rat model of type 2 diabetes.

Protocol 1: Acute Oral Glucose-Lowering Efficacy Study in ZDF Rats

Objective: To assess the acute dose-dependent effect of orally administered MB06322 on blood glucose levels in Zucker diabetic fatty (ZDF) rats.

Materials:

-

Male Zucker diabetic fatty (ZDF) rats (8-13 weeks old)[1][4]

-

MB06322 (prodrug)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles (18-20 gauge, straight or curved)

-

Syringes

-

Glucometer and glucose test strips

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Animal restrainers

-

Animal scale

Procedure:

-

Animal Acclimation: House rats under standard vivarium conditions (12-hour light/dark cycle) with free access to standard chow and water for at least one week to acclimate.[1]

-

Fasting: Fast the rats for 4-6 hours prior to the experiment, with continued access to water.[1]

-

Baseline Blood Glucose: Obtain a baseline blood sample (T=0) from the tail vein. Gently warm the tail to dilate the blood vessels. Make a small incision with a sterile lancet and collect a drop of blood for immediate glucose measurement using a glucometer.

-

Drug Preparation: Prepare a suspension of MB06322 in the vehicle at the desired concentrations (e.g., 10, 30, 100, 300 mg/kg). Ensure the suspension is homogenous by vortexing before each administration.

-

Oral Administration (Gavage):

-

Weigh each rat to determine the precise volume of the drug suspension to be administered. The maximum recommended volume for oral gavage in rats is 10 ml/kg.

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length for stomach intubation.

-

Carefully insert the gavage needle into the esophagus and administer the prepared dose of MB06322 or vehicle.

-

-

Blood Sampling: Collect blood samples from the tail vein at specified time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Record the blood glucose levels at each time point. Calculate the percentage change from baseline for each treatment group.

Protocol 2: Assessment of Gluconeogenesis Inhibition

Objective: To measure the inhibition of gluconeogenesis in vivo following oral administration of MB06322 using a tracer.

Materials:

-

In addition to materials from Protocol 1:

-

[¹⁴C]bicarbonate or other suitable tracer

-

Equipment for measuring radioactivity in blood glucose

Procedure:

-

Follow steps 1-5 of Protocol 1.

-

Tracer Administration: At a specified time post-MB06322 administration (e.g., 1.5 hours), administer the [¹⁴C]bicarbonate tracer via an appropriate route (e.g., intraperitoneal injection).

-

Blood Sampling: Collect blood samples at various time points after tracer administration.

-

Analysis: Isolate glucose from the blood samples and measure the incorporation of the ¹⁴C label.

-

Calculation: Compare the amount of ¹⁴C incorporated into glucose in the MB06322-treated groups versus the vehicle-treated group to determine the percentage inhibition of gluconeogenesis.[1]

Protocol 3: Measurement of Plasma Lactate and Triglycerides

Objective: To evaluate the effect of MB06322 on plasma lactate and triglyceride levels.

Materials:

-

Blood samples collected in EDTA-coated tubes from in vivo studies.

-

Centrifuge

-

Commercial assay kits for lactate and triglycerides.

-

Spectrophotometer or plate reader.

Procedure:

-

Plasma Separation: Centrifuge the collected blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Lactate and Triglyceride Measurement:

-

Thaw the plasma samples on ice.

-

Follow the manufacturer's instructions provided with the commercial assay kits for the colorimetric or fluorometric determination of lactate and triglyceride concentrations.

-

-

Data Analysis: Compare the plasma lactate and triglyceride levels between the MB06322-treated and vehicle-treated groups.

Signaling Pathway Diagram

The primary signaling pathway affected by this compound is the gluconeogenesis pathway, specifically through the inhibition of Fructose 1,6-bisphosphatase.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. researchgate.net [researchgate.net]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. research.sdsu.edu [research.sdsu.edu]

- 5. research.fsu.edu [research.fsu.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]

Application Notes and Protocols for the Detection of MB05032 in Biological Samples

Introduction

MB05032 is a potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1][2][3] It is the active metabolite of the prodrug MB06322, which has been investigated for the treatment of type 2 diabetes.[2][3] The monitoring of this compound levels in biological samples is crucial for pharmacokinetic studies, understanding its metabolic fate, and for overall drug development. These application notes provide a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust bioanalytical technique for small molecules.[4][5][6]

Mechanism of Action: Inhibition of Gluconeogenesis

This compound exerts its therapeutic effect by inhibiting FBPase, which catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a rate-limiting step in gluconeogenesis.[1] By inhibiting this enzyme, this compound reduces excessive glucose production in the liver, a hallmark of type 2 diabetes.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Development of analytical methods for therapeutic drug monitoring of first- and second-line therapies for hepatocellular carcinoma [arts.units.it]

Troubleshooting & Optimization

Technical Support Center: Optimizing MB05032 Dosage for In Vivo Rodent Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MB05032 in in vivo rodent studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your in vivo rodent studies with this compound and its prodrug, MB06322.

Question: We are not observing the expected glucose-lowering effect after oral administration of MB06322. What are the potential reasons?

Answer: Several factors could contribute to a lack of efficacy. Consider the following:

-

Prodrug Conversion: MB06322 is a prodrug that requires in vivo conversion to the active compound, this compound, by esterases and phosphoramidases.[1][2] Insufficient conversion can limit the availability of the active inhibitor. This can vary between rodent strains and individual animals.

-

Dosage: The dose-response to MB06322 can be steep.[1] Doses that are too low may not achieve the necessary threshold for significant inhibition of gluconeogenesis. Review the dose-response studies in Zucker diabetic fatty (ZDF) rats, where minimal effects were seen at 6-10 mg/kg, with maximal activity at 30-100 mg/kg.[1]

-

Animal Model: The metabolic state of your animal model is crucial. The glucose-lowering effects of FBPase inhibitors have been demonstrated in diabetic models like the ZDF rat.[1][3] The effect might be less pronounced in healthy, euglycemic animals.

-

Food Intake: The nutritional status of the animals can influence the outcome. In some studies, food was withheld during the experiment to specifically assess the impact on gluconeogenesis.[1]

-

Route of Administration: While MB06322 is designed for oral delivery, ensure proper administration technique to guarantee the full dose is delivered.

Question: We are observing significant increases in plasma lactate levels. Is this expected and how can we mitigate it?

Answer: A modest increase in plasma lactate can be an anticipated consequence of FBPase inhibition.

-

Mechanism: By inhibiting a key enzyme in the gluconeogenesis pathway, there can be a redirection of gluconeogenic precursors, such as lactate.

-

Dose-Dependence: Elevated lactate levels have been observed, particularly at higher doses of MB06322, in some rodent models like aged ZDF rats.[1]

-

Mitigation: Consider a dose-reduction experiment to find a therapeutic window that maintains significant glucose lowering with minimal lactate elevation. Monitoring lactate levels at different doses will be key.

Question: What are the signs of toxicity we should monitor for in our rodent studies?

Answer: While the provided studies focus on efficacy, general signs of toxicity in rodents should always be monitored. These can include:

-

Decreased body weight and food consumption.[4]

-

Changes in activity levels (hypoactivity or hyperactivity).[4]

-

Clinical signs such as tremors, ataxia, or labored breathing.[4]

-

It is important to establish a baseline for these parameters before drug administration to accurately assess any changes.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis pathway.[1][5] By inhibiting FBPase, this compound reduces the production of glucose in the liver, which is particularly relevant in conditions like type 2 diabetes where hepatic glucose production is excessive.[1][3] this compound acts as an AMP mimetic, binding to the allosteric AMP-binding site of the enzyme.[2][6]

Why is the prodrug MB06322 used for in vivo studies?

This compound itself has poor oral bioavailability, likely due to the negatively charged phosphonic acid group which impedes its entry into hepatocytes.[1] The bisamidate prodrug, MB06322 (also known as CS-917), was developed to achieve effective oral delivery.[1] In vivo, MB06322 is converted in two steps by an esterase and a phosphoramidase to the active compound, this compound.[1][2]

What is a typical starting dose for MB06322 in rats?

Based on studies in ZDF rats, a dose range of 10-100 mg/kg administered orally has been shown to be effective.[1] A dose of 30 mg/kg has been shown to produce significant glucose lowering and improved oral glucose tolerance.[1] For initial studies, starting within this range and performing a dose-response experiment is recommended to determine the optimal dose for your specific animal model and experimental conditions.

What is the primary route of administration for MB06322 in rodent studies?

Oral administration is the intended and most commonly reported route for MB06322 in rodent studies.[1][3] This can be achieved through oral gavage.

Are there any known effects of this compound on insulin secretion?

Yes, in addition to its effects on hepatic glucose production, FBPase inhibition by this compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) in vitro in mouse islets and MIN6 cells.[6][7] In vivo, pretreatment of mice with the prodrug MB06322 enhanced GSIS and improved glucose tolerance.[6][7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Enzyme/Cell Type | Species | IC50/EC50 |

| Liver FBPase | Human | 16 ± 1.5 nM |

| Liver FBPase | Rat | 61 ± 4 nM |

| Muscle FBPase | Human | 29 ± 1 nM |

| Glycogen Phosphorylase | - | > 100 µM |

| AMP-activated protein kinase | - | > 100 µM |

Data sourced from PNAS (2005).[1]

Table 2: In Vivo Efficacy of Oral MB06322 in ZDF Rats

| Dose (mg/kg) | Effect | Animal Model |

| 6-10 | Minimal glucose lowering | Young (8-9 weeks) and aged (12-13 weeks) ZDF rats |

| 30 | Significant glucose lowering | Young and aged ZDF rats |

| 30 | 65% and 35% reduction in AUC for blood glucose in an oral glucose tolerance test | Young and aged ZDF rats, respectively |

| 100-300 | Maximal inhibition of gluconeogenesis (~80%) | Male ZDF rats |

Data sourced from PNAS (2005).[1]

Experimental Protocols

Protocol 1: Single-Dose Oral Administration of MB06322 in Rats for Glucose Lowering Assessment

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats (8-13 weeks old) are commonly used.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomize animals into treatment and vehicle control groups (n=8 per group is a common size).[1]

-

Fasting: Withhold food at the time of dosing and throughout the study to specifically assess the effect on gluconeogenesis.[1]

-

Dosing:

-

Prepare a formulation of MB06322 in a suitable vehicle (e.g., polyethylene glycol 400).[1]

-

Administer the designated dose of MB06322 (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage.

-

-

Blood Sampling:

-

Collect a baseline blood sample from the tail vein before dosing.

-

Collect subsequent blood samples at regular intervals (e.g., 1, 2, 4, 6, 8, 10 hours) post-dosing.[1]

-

-

Analysis:

-

Measure blood glucose levels using a validated glucose analyzer.

-

Plasma can be collected for analysis of lactate, triglycerides, and insulin levels if desired.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting gluconeogenesis.

Caption: Workflow for an in vivo rodent study with MB06322.

References

- 1. pnas.org [pnas.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

strategies to minimize MB05032 degradation in experimental setups

Welcome to the technical support center for MB05032. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of fructose 1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1] It acts as an AMP mimetic, binding to the allosteric site of FBPase to non-competitively inhibit its activity.[2] By inhibiting FBPase, this compound reduces the production of glucose from non-carbohydrate sources in the liver.[2][3]

Q2: What is the relationship between this compound and its prodrug, MB06322 (CS-917)?

This compound has low oral bioavailability.[2] To overcome this, the bisamidate prodrug MB06322 (also known as CS-917) was developed.[3] In vivo, MB06322 is converted to the active compound this compound through enzymatic cleavage.[2][3] For in vitro studies where direct application of the active compound is desired, this compound is used.

Q3: What are the general recommendations for storing powdered this compound?

For long-term storage, powdered (lyophilized) this compound should be stored at -20°C.[4] It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as it can be hygroscopic.

Q4: How should I prepare and store solutions of this compound?

Solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] If a stock solution must be prepared, it is advisable to dissolve this compound in a suitable solvent such as DMSO.[4] For short-term storage of a stock solution, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4] The stability of its prodrug, MB06322, has been noted to be greater than 7 days in aqueous solutions between pH 3.0 and 7.4, suggesting that maintaining a slightly acidic to neutral pH may also be beneficial for the stability of this compound solutions.[2]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Inconsistent or lower-than-expected FBPase inhibition. | Degradation of this compound: Solutions of this compound are unstable. | Always prepare this compound solutions fresh before each experiment. If using a stock solution, ensure it has been stored properly in single-use aliquots at -20°C or -80°C and has undergone minimal freeze-thaw cycles. |

| Incorrect concentration: Errors in weighing or dilution calculations. | Verify the molecular weight of this compound (302.29 g/mol ) and double-check all calculations. Use a calibrated balance for accurate weighing. | |

| Suboptimal assay conditions: pH, temperature, or substrate concentrations may not be optimal for FBPase activity or this compound inhibition. | Ensure the assay buffer is at the correct pH and that the temperature is maintained throughout the experiment. Verify the concentrations of all assay components, including FBPase and its substrate, fructose 1,6-bisphosphate. | |

| Variability between experimental replicates. | Inconsistent handling of this compound solution: Differences in the age of the solution or the number of freeze-thaw cycles between aliquots. | Use aliquots from the same freshly prepared stock solution for all replicates within an experiment. Avoid repeated freeze-thaw cycles. |

| Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor or other reagents. | Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions to work with larger, more manageable volumes. | |

| Precipitation of this compound in aqueous buffer. | Low solubility: this compound may have limited solubility in certain aqueous buffers. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay. Gentle warming or sonication may aid in dissolving the compound.[4] |

Experimental Protocols

FBPase Inhibition Assay

This protocol is adapted from established methods for measuring FBPase activity.[2]

Materials:

-

This compound

-

Human liver FBPase

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT

-

Substrate: Fructose 1,6-bisphosphate (FBP)

-

Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase

-

NADP⁺

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare this compound dilutions: Prepare a fresh stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.

-

Prepare the reaction mixture: In each well of the microplate, add the following components in order:

-

Assay Buffer

-

NADP⁺ (final concentration 0.4 mM)

-

Coupling enzymes

-

FBPase enzyme

-

This compound dilution (or vehicle control)

-

-

Incubate: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.

-

Initiate the reaction: Add the substrate, FBP, to each well to a final concentration of 10 µM.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 15-30 minutes. The rate of NADPH production is proportional to the FBPase activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

This compound Mechanism of Action in the Gluconeogenesis Pathway

Caption: this compound inhibits FBPase in the gluconeogenesis pathway.

Experimental Workflow for Assessing this compound Efficacy

References

interpreting unexpected results in MB05032 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB05032. The information is designed to help interpret unexpected results and refine experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Higher than Expected IC50 Value for this compound in FBPase Inhibition Assay

Question: We are observing a significantly higher IC50 value for this compound against fructose 1,6-bisphosphatase (FBPase) than the reported ~16 nM for the human liver enzyme. What could be the cause?

Possible Causes and Solutions:

-

Enzyme Species Difference: The inhibitory potency of this compound can vary between species. For instance, this compound inhibits rat FBPase with a three-fold weaker potency (IC50 of 61 ± 4 nM) compared to the human FBPase.[1] Ensure you are comparing your results to the appropriate species-specific data.

-

Assay Conditions: The composition of your assay buffer can influence enzyme activity and inhibitor binding. Review the detailed FBPase inhibition assay protocol below to ensure optimal conditions.

-

This compound Degradation: Like many small molecules, this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Use freshly prepared solutions for each experiment.

-

Presence of Competing Molecules: The natural inhibitor of FBPase, AMP, if present in the assay, will compete with this compound and affect the apparent IC50. This compound acts as an AMP mimetic and binds to the allosteric AMP-binding site.[2]

Issue 2: No Significant Decrease in Glucose Production in Hepatocytes Treated with this compound

Question: Our in vitro experiments using primary hepatocytes treated with this compound are not showing the expected decrease in glucose production from gluconeogenic substrates. Why might this be the case?

Possible Causes and Solutions:

-

Cell Permeability: this compound is a phosphonic acid and may have low cell permeability.[1] For cell-based assays, it is often more effective to use the bisamidate prodrug, MB06322 (also known as CS-917), which is designed for better oral bioavailability and is converted to the active form, this compound, by intracellular esterases and phosphoramidases.[1][2]

-

Gluconeogenic Substrate: The choice and concentration of the gluconeogenic substrate can impact the observed effect. Ensure you are using appropriate substrates like lactate, pyruvate, or glycerol. Refer to the provided protocol for glucose production assays.

-

Incubation Time: A pre-incubation period with the compound is crucial. Hepatocytes should be pre-incubated with this compound or MB06322 for 15-30 minutes before the addition of gluconeogenic substrates.[1]

-

Cell Health: The overall health and metabolic activity of the primary hepatocytes can affect their ability to perform gluconeogenesis. Ensure high cell viability and proper culture conditions.

Issue 3: Unexpected Increase in Basal Insulin Secretion at Low Glucose

Question: We are observing an increase in basal insulin secretion from pancreatic β-cells at low glucose concentrations when treated with this compound, which was not our primary endpoint. Is this a known effect?

Possible Causes and Solutions:

-

Mechanism of Action in β-cells: Yes, this is a documented effect. Inhibition of FBPase in pancreatic β-cells by this compound can lead to increased glucose utilization and a higher cellular ATP to ADP ratio.[3][4] This can enhance both basal and glucose-stimulated insulin secretion (GSIS).[4]

-

Experimental Model: This effect has been observed in both MIN6 cells and mouse islets.[4] Your results are likely a true pharmacological effect of FBPase inhibition in this cell type.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of fructose 1,6-bisphosphatase (FBPase), a key rate-controlling enzyme in the gluconeogenesis pathway.[2][5] It functions as an AMP mimetic, binding to the AMP allosteric binding site on the enzyme, which leads to the inhibition of glucose production.[1][2]

Q2: Should I use this compound or its prodrug MB06322 for my experiments?

A2: For in vitro enzyme assays with purified FBPase, this compound is the appropriate compound to use. For cell-based assays (e.g., with hepatocytes or pancreatic islets) and in vivo studies, the prodrug MB06322 is recommended due to its superior cell permeability and oral bioavailability.[1] MB06322 is converted intracellularly to the active inhibitor, this compound.[1][2]

Q3: Is this compound specific to liver FBPase?

A3: this compound is a potent inhibitor of both human liver FBPase (IC50 = 16 ± 1.5 nM) and human muscle FBPase (IC50 = 29 ± 1 nM).[1] It exhibits high specificity for FBPase compared to other AMP-binding enzymes like glycogen phosphorylase and AMP-activated protein kinase (AMPK), against which it is inactive (EC50 > 100 μM).[1]

Q4: What are the typical concentrations of this compound to use in experiments?

A4: For FBPase enzyme inhibition assays, concentrations will typically range from low nanomolar to micromolar to determine the IC50 value. For cell-based assays, concentrations may be higher, and it's advisable to perform a dose-response curve. Studies have used various concentrations, and the optimal one will depend on the specific cell type and experimental endpoint.[4]

Q5: Are there any known off-target effects of this compound?

A5: this compound is characterized as a highly specific inhibitor of FBPase.[1] It does not significantly inhibit other AMP-binding enzymes like glycogen phosphorylase or AMPK.[1] However, as with any pharmacological inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments.

Data Summary

Table 1: Inhibitory Potency (IC50) of this compound and Comparators against FBPase

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

| This compound | Human Liver FBPase | 16 ± 1.5 | [1] |

| This compound | Rat Liver FBPase | 61 ± 4 | [1] |

| This compound | Human Muscle FBPase | 29 ± 1 | [1] |

| AMP | Human Liver FBPase | 1000 | [1] |

| ZMP | Human Liver FBPase | 12000 ± 1400 | [1] |

Key Experimental Protocols

Protocol 1: FBPase Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This protocol is adapted from methods used to characterize FBPase inhibitors.[6]

-

Assay Principle: The activity of FBPase is measured by the rate of fructose-6-phosphate production from fructose-1,6-bisphosphate. The fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM EDTA.

-

Enzyme Mix: Purified human FBPase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase in assay buffer.

-

Substrate: Fructose-1,6-bisphosphate.

-

Cofactor: NADP+.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

-

Procedure:

-

Add assay buffer, enzyme mix, and NADP+ to a 96-well UV-transparent plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Immediately measure the absorbance at 340 nm every minute for 20-30 minutes using a plate reader.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Glucose Production Assay in Primary Hepatocytes

This protocol is based on descriptions of glucose production experiments in rat hepatocytes.[1]

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., rat) using standard collagenase perfusion methods. Culture the cells in an appropriate medium.

-

Reagents:

-

Hepatocyte culture medium.

-

Krebs-Ringer bicarbonate buffer supplemented with fatty acids.

-

Gluconeogenic Substrates: e.g., 10 mM lactate and 1 mM pyruvate.

-

Test Compound: MB06322 (prodrug) dissolved in a suitable solvent.

-

Glucose Oxidase Assay Kit.

-

-

Procedure:

-

Plate hepatocytes in a multi-well plate and allow them to adhere.

-

Wash the cells with glucose-free buffer.

-

Pre-incubate the cells with varying concentrations of MB06322 or vehicle control in buffer for 15-30 minutes at 37°C.

-

Add the gluconeogenic substrates to initiate glucose production.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Terminate the reaction by centrifugation or by adding a stop solution.[1]

-

Measure the glucose concentration in the supernatant using a glucose oxidase assay kit according to the manufacturer's instructions.

-

Normalize the glucose production to the total protein content of the cells in each well.

-

Calculate the percentage of inhibition of glucose production relative to the vehicle-treated control.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting gluconeogenesis.

Caption: A logical workflow for troubleshooting unexpected results.

References

- 1. pnas.org [pnas.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to FBPase Inhibitors: MB05032 vs. MB07803

For researchers in metabolic diseases and oncology, the selection of a potent and specific inhibitor for Fructose-1,6-bisphosphatase (FBPase) is critical for advancing their studies. FBPase is a key regulatory enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes and a potential target in cancer metabolism. This guide provides a detailed comparison of two prominent FBPase inhibitors, MB05032 and MB07803, to aid researchers in making an informed decision for their experimental needs.

Overview and Mechanism of Action

This compound is a potent and specific gluconeogenesis inhibitor that targets the AMP allosteric binding site of FBPase.[1][2] It acts as an AMP mimetic, but with significantly greater potency and selectivity for FBPase over other AMP-binding enzymes.[3] this compound itself has poor oral bioavailability, and therefore is often studied in its prodrug form, MB06322 (also known as CS-917), which is converted to the active this compound in the body.[4][5]

MB07803 is a second-generation FBPase inhibitor developed to improve upon the pharmacokinetic properties of the first-generation inhibitors.[6][7] It is an orally available prodrug of a potent, noncompetitive inhibitor of FBPase known as MB07729.[8][9] The development of MB07803 was aimed at addressing issues such as drug-drug interactions observed with earlier compounds.[6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data for this compound and the active form of MB07803, providing a direct comparison of their inhibitory efficacy against FBPase from different species.

| Parameter | This compound | MB07729 (Active form of MB07803) | Reference(s) |

| Target | Fructose-1,6-bisphosphatase (FBPase) | Fructose-1,6-bisphosphatase (FBPase) | [1][8] |

| Mechanism of Action | Allosteric inhibitor, AMP mimetic | Noncompetitive inhibitor | [2][8] |

| IC50 (Human Liver FBPase) | 16 nM | Not explicitly stated for MB07729, but the prodrug MB07803 has an EC50 of 140 nM | [1][8][10] |

| IC50 (Rat Liver FBPase) | 61 nM | 189 nM (for MB07729) | [8][10] |

| IC50 (Monkey Liver FBPase) | Not Reported | 121 nM (for MB07729) | [8] |

| EC50 (Human Liver FBPase) | 1.6 nM | 140 nM (for MB07803 prodrug) | [8] |

| EC50 (Human Muscle FBPase) | 29 nM | Not Reported | |

| EC50 (Rat Liver FBPase) | 61 nM | Not Reported |

Signaling Pathway and Experimental Workflow

To visualize the context of FBPase inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.

Caption: The role of FBPase in the gluconeogenesis pathway and its inhibition by this compound and MB07803.

Caption: A generalized workflow for determining the inhibitory potency of compounds against FBPase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FBPase inhibitors.

FBPase Inhibition Assay (Coupled Enzyme Spectrophotometric Assay)

This is a common method used to determine the in vitro potency of FBPase inhibitors.[11][12]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against FBPase.

Principle: The activity of FBPase is measured by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified FBPase (e.g., from human liver or other sources)

-

Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5[11]

-

NADP+

-

Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase

-

Substrate: Fructose-1,6-bisphosphate (FBP)

-

Inhibitor compounds (this compound or MB07803)

-

96-well microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Add the FBPase enzyme to the mixture.

-

Add varying concentrations of the inhibitor (e.g., this compound or the active form of MB07803) to different wells/cuvettes. Include a control with no inhibitor.

-

Equilibrate the mixture at 30°C.[11]

-

Initiate the reaction by adding the substrate, FBP.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH production.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Glucose Production Inhibition Assay

This assay evaluates the effect of the inhibitor on gluconeogenesis in a living organism, often in a diabetic animal model.[4]

Objective: To assess the in vivo efficacy of an FBPase inhibitor in reducing endogenous glucose production.

Animal Model: Zucker diabetic fatty (ZDF) rats are a common model for type 2 diabetes.[4]

Materials:

-

ZDF rats

-

FBPase inhibitor (e.g., MB06322, the prodrug of this compound) formulated for oral administration

-

Vehicle control (e.g., carboxymethylcellulose)

-

Blood glucose meter

-

Isotopically labeled glucose precursor (e.g., [14C]bicarbonate) for tracing gluconeogenesis

Procedure:

-

Fast the ZDF rats for a specified period (e.g., 6 hours).[5]

-

Administer a single oral dose of the FBPase inhibitor prodrug (e.g., MB06322) or vehicle to the rats.

-

At various time points post-administration, collect blood samples to measure blood glucose levels.

-

To specifically measure the rate of gluconeogenesis, an isotopically labeled precursor like [14C]bicarbonate can be administered.

-

After a set time, blood is collected, and the amount of [14C] incorporated into glucose is measured to determine the rate of de novo glucose synthesis.

-

Compare the blood glucose levels and the rate of gluconeogenesis between the inhibitor-treated and vehicle-treated groups to assess the in vivo efficacy of the inhibitor.

Conclusion

Both this compound and MB07803 (via its active form MB07729) are potent inhibitors of FBPase. This compound demonstrates very high potency in vitro, with IC50 values in the low nanomolar range.[1][10] MB07803 was developed as a second-generation inhibitor with potentially improved pharmacokinetic properties for in vivo and clinical applications.[6][7] The choice between these two inhibitors will depend on the specific research application. For in vitro biochemical and cellular assays requiring a highly potent and well-characterized tool compound, this compound is an excellent choice. For in vivo studies in animal models of diabetes, the orally bioavailable prodrug of MB07803 may offer advantages due to its development as a second-generation therapeutic candidate. Researchers should carefully consider the experimental context, including the species being studied and the need for oral bioavailability, when selecting the appropriate FBPase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. pnas.org [pnas.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mybiosource.com [mybiosource.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Species Efficacy of MB05032 on Fructose-1,6-Bisphosphatase (FBPase): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of MB05032, a potent allosteric inhibitor of Fructose-1,6-Bisphosphatase (FBPase), across various species. FBPase is a key regulatory enzyme in the gluconeogenesis pathway, making it an attractive target for therapeutic intervention in type 2 diabetes.[1][2] this compound, an AMP mimetic, exhibits high potency and specificity for FBPase.[1] Understanding its activity across different species is crucial for preclinical evaluation and translational research.

Quantitative Comparison of this compound Activity

The inhibitory potency of this compound against FBPase has been quantified in several species, primarily through the determination of the half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.

| Species | Tissue/Isoform | IC50 (nM) | Notes |

| Human | Liver | 16 ± 1.5 | - |

| Human | Muscle | 29 ± 1 | FBPase isoenzyme with 77% amino acid identity to the liver enzyme.[1] |

| Rat | Liver | 61 ± 4 | This compound is approximately 3-fold weaker against rat FBPase compared to human FBPase.[1] |

| Mouse | Pancreatic β-cells | Not Reported | Inhibition of FBPase activity by this compound in mouse islets and MIN6 cells led to enhanced glucose-stimulated insulin secretion (GSIS).[3][4] |

| Pig | Kidney | Not Reported | Pig kidney FBPase is used as a model system for studying inhibitors due to high sequence conservation with the human enzyme.[5] |

| Rabbit | Liver | Not Reported | Rabbit liver FBPase has been utilized in phosphorylation studies.[6] |

Experimental Protocols

The determination of FBPase activity and its inhibition by this compound is typically performed using a coupled spectrophotometric assay.

FBPase Activity Assay

This assay measures the production of fructose-6-phosphate from the hydrolysis of fructose-1,6-bisphosphate by FBPase. The fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase. Subsequently, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

-

Tris buffer (pH 7.5)

-

MgCl2

-

(NH4)2SO4

-

EDTA

-

NADP+

-

Phosphoglucose isomerase

-

Glucose-6-phosphate dehydrogenase

-

Fructose-1,6-bisphosphate (substrate)

-

FBPase enzyme (from various species)

-

This compound or other inhibitors

Procedure:

-

A reaction mixture is prepared containing buffer, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

The FBPase enzyme and various concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture and pre-incubated.

-

The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

To determine the IC50 value, the percentage of inhibition at various inhibitor concentrations is calculated and plotted. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Molecular Pathway and Experimental Design

To better illustrate the context of this compound's action, the following diagrams depict the FBPase signaling pathway and a typical experimental workflow.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro phosphorylation of fructose-1,6-bisphosphatase from rabbit and pig liver with cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

MB05032: A Comparative Analysis of In Vitro and In Vivo Efficacy

MB05032 has demonstrated significant potential as a highly potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. This guide provides a comparative overview of the in vitro and in vivo experimental data for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its therapeutic promise.

This compound acts as an AMP mimetic, binding to the allosteric site of FBPase to effectively inhibit its activity.[1][2][3] This mechanism of action has been investigated in various preclinical studies, both in cellular models and in animal models of type 2 diabetes. The primary focus of these studies has been to assess the compound's ability to reduce excessive endogenous glucose production, a hallmark of the disease.[2] For in vivo applications, this compound is often administered as its orally bioavailable prodrug, MB06322 (also known as CS-917), which is subsequently converted to the active form, this compound.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a clear comparison of its potency and efficacy across different experimental settings.

Table 1: In Vitro Potency of this compound Against Fructose 1,6-bisphosphatase (FBPase)

| Enzyme Source | IC50 (nM) | Conditions |

| Human Liver FBPase | 16 ± 1.5 | In the presence of 0.6 μM Fru 2,6-P2 |

| Human Liver FBPase | 41.3 ± 1.3 | In the absence of Fru 2,6-P2 |

| Rat FBPase | 61 ± 4 | - |

| Human Muscle FBPase | 29 ± 1 | - |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that this compound is a potent inhibitor of human liver FBPase, with its potency being significantly greater than the natural inhibitor, AMP (IC50 = 1 μM).[1]

Table 2: In Vitro Inhibition of Glucose Production in Hepatocytes

| Cell Type | Compound | IC50 (μM) | Substrate |

| Rat Hepatocytes | MB06322 | 0.4 ± 0.1 | Lactate/Pyruvate |

| Human Hepatocytes | MB06322 | 0.03 ± 0.01 | Lactate |

Note: MB06322 is the prodrug of this compound.

These results demonstrate the ability of the prodrug MB06322 to effectively inhibit gluconeogenesis in primary liver cells.

Table 3: In Vivo Efficacy of MB06322 (Prodrug) in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Dose of MB06322 (mg/kg, oral) | Effect |

| Gluconeogenesis Inhibition | 30 | ~70% |

| Endogenous Glucose Production Inhibition | 30 | ~46% |

| Blood Glucose Reduction | 30 | >200 mg/dl |

These in vivo findings in a well-established animal model of type 2 diabetes highlight the significant glucose-lowering effects of this compound's prodrug.[2]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism and experimental approaches, the following diagrams have been generated.

Caption: Mechanism of this compound action in the gluconeogenesis pathway.

Caption: Simplified experimental workflows for in vitro and in vivo studies of this compound.

Experimental Protocols

In Vitro FBPase Inhibition Assay

The inhibitory activity of this compound on FBPase is determined using a spectrophotometric assay. The assay measures the rate of fructose-6-phosphate production from fructose-1,6-bisphosphate.

-

Enzyme Preparation: Recombinant human or rat FBPase is purified.

-

Assay Buffer: A suitable buffer (e.g., HEPES buffer, pH 7.5) containing MgCl2, EDTA, and a coupling enzyme system (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) is prepared.

-

Reaction Mixture: The assay is performed in microplates. Each well contains the assay buffer, NADP+, fructose-1,6-bisphosphate, and varying concentrations of this compound.

-

Initiation and Measurement: The reaction is initiated by adding FBPase. The rate of NADPH formation, which is proportional to FBPase activity, is monitored by measuring the increase in absorbance at 340 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vitro Glucose Production in Hepatocytes

This assay assesses the effect of this compound or its prodrug on gluconeogenesis in primary liver cells.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or human liver tissue by collagenase perfusion.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium.

-

Treatment: After an attachment period, the cells are washed and incubated in a glucose-free medium containing a gluconeogenic substrate (e.g., lactate and pyruvate). The cells are then treated with various concentrations of this compound or MB06322.

-

Glucose Measurement: After the incubation period, the medium is collected, and the glucose concentration is measured using a glucose oxidase assay.

-

Data Analysis: The inhibition of glucose production is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Studies in Zucker Diabetic Fatty (ZDF) Rats

These studies evaluate the glucose-lowering effects of the prodrug MB06322 in a genetic model of type 2 diabetes.

-

Animal Model: Male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia, are used.

-

Acclimation: Animals are acclimated to the housing conditions for a period before the experiment.

-

Dosing: MB06322 is formulated in a suitable vehicle (e.g., carboxymethylcellulose) and administered orally to the rats after a fasting period.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points before and after drug administration.

-

Glucose and Gluconeogenesis Measurement: Plasma glucose levels are measured using a glucose analyzer. The rate of gluconeogenesis can be assessed by administering a labeled substrate (e.g., [14C]bicarbonate) and measuring its incorporation into blood glucose.

-

Data Analysis: The changes in blood glucose levels and the percentage inhibition of gluconeogenesis are calculated and compared between the treated and vehicle control groups.

References

- 1. pnas.org [pnas.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Controlling Blood Sugar: A Comparative Guide to Alternative Gluconeogenesis Inhibition Strategies Beyond FBPase

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative methods to Fructose-1,6-bisphosphatase (FBPase) inhibition for controlling gluconeogenesis, a key pathway in managing type 2 diabetes. This document outlines various molecular targets, compares their inhibitors' efficacy with supporting data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

While FBPase is a logical target for curbing excessive glucose production, several other key enzymatic and signaling nodes in the gluconeogenesis pathway present viable alternative therapeutic avenues. This guide explores the inhibition of Pyruvate Carboxylase (PC), Phosphoenolpyruvate Carboxykinase (PEPCK), and Glucose-6-Phosphatase (G6Pase), as well as the antagonism of the Glucagon Receptor (GCGR). Each approach offers a distinct mechanism for modulating hepatic glucose output, with a range of potencies and potential for therapeutic development.

Comparison of Alternative Gluconeogenesis Inhibitors

The following tables summarize the quantitative data for various inhibitors targeting key enzymes in the gluconeogenesis pathway, offering a comparative overview of their potency.

| Target Enzyme | Inhibitor | Class | IC50 / Ki | Organism/System |

| Pyruvate Carboxylase (PC) | α-hydroxycinnamic acid derivative (8u) | Small Molecule | IC50: 3.0 ± 1.0 μM | Bovine Liver PC |

| α-hydroxycinnamic acid derivative (8v) | Small Molecule | IC50: 4.3 ± 1.5 μM, Ki: 0.74 μM (competitive with pyruvate) | Bovine Liver PC | |

| Phenylacetic acid (as Phenylacetyl-CoA) | Small Molecule | Concentration-dependent inhibition | Isolated Rat Liver Mitochondria | |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 3-Mercaptopicolinic acid (3-MPA) | Small Molecule | Ki: 2-9 μM | Rat Cytosolic PEPCK |

| Demethoxycapillarisin | Natural Product | IC50: 43 μM (mRNA levels) | - | |

| Axon 1165 | Small Molecule | Low submicromolar IC50 | Human Cytosolic PEPCK | |

| Glucagon Receptor (GCGR) | Compound 1 (Cpd 1) | Small Molecule | IC50: 181 ± 10 nM (binding) | Human GCGR |

| [Pla6, Glu9]glucagon(6–29) amide (21) | Peptide | IC50: 12 nM (binding) | - | |

| [Pla6, Asp28]glucagon amide (26) | Peptide | IC50: 9 nM (binding) | - | |

| FBPase (for comparison) | AMP | Natural Allosteric Inhibitor | IC50: 1.3 μM (pig kidney), 9.7 μM (human liver) | Pig Kidney, Human Liver |

| Achyrofuran analog (15) | Small Molecule | IC50: 1.5 μM (pig kidney), 8.1 μM (human liver) | Pig Kidney, Human Liver | |

| Achyrofuran analog (16) | Small Molecule | IC50: 5.0 μM (pig kidney), 6.0 μM (human liver) | Pig Kidney, Human Liver |

In Vivo Efficacy of Alternative Gluconeogenesis Inhibitors

This table presents data on the in vivo effects of various inhibitors on blood glucose levels and hepatic glucose production.

| Target | Inhibitor/Method | Model | Key Findings |

| Pyruvate Carboxylase (PC) | Phenylpropionic acid | Normal and Streptozocin-diabetic rats | Decreased blood glucose levels in both normal (110 to 66 mg/dL) and diabetic (295 to 225 mg/dL) rats[1]. |

| Antisense Oligonucleotide (ASO) | High fat-fed rats and Zucker Diabetic Fatty rats | Reduced plasma glucose concentrations and the rate of endogenous glucose production[2]. | |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | RNAi | Diabetic mice | Lowered blood glucose (218 vs 364 mg/dl) and improved glucose tolerance. |

| Glucose-6-Phosphatase (G6Pase) | S-3483 (chlorogenic acid derivative) | 24-h starved rats | Intravenous infusion resulted in a constant reduction of blood glucose levels[3]. |

| Glucagon Receptor (GCGR) | LY2409021 (small molecule antagonist) | Patients with Type 2 Diabetes | Dose-dependent improvement in glycemia sustained for 24 weeks. One-third of patients achieved HbA1c levels <6.5%[4]. |

| Transcriptional Regulation (FOXO1) | AS1842856 (FOXO1 inhibitor) | Diabetic db/db mice | Oral administration resulted in largely decreased plasma glucose after fasting and suppressed expression of gluconeogenic genes[5]. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.

References

- 1. Transcriptional repression of the gluconeogenic gene PEPCK by the orphan nuclear receptor SHP through inhibitory interaction with C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Glucose 6-phosphatase - Wikipedia [en.wikipedia.org]

Safety Operating Guide

Safe Disposal of MB05032: A Guide for Laboratory Professionals

For Immediate Release

To ensure the safety of laboratory personnel and the protection of the environment, this document provides essential guidance on the proper disposal procedures for MB05032, a potent fructose-1,6-bisphosphatase (FBPase) inhibitor used in biomedical research. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

-

Eye Protection: Safety goggles with side-shields.

-

Hand Protection: Protective gloves.

-

Body Protection: Impervious clothing, such as a lab coat.

-

Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

-

Containment: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

-

Decontamination: Thoroughly decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1]

-

Disposal of Spill Debris: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste according to the procedures outlined in Section III.

III. Disposal of Unused this compound and Contaminated Waste

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination.

-

Waste Collection: Collect any unused this compound and contaminated disposable materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

-

Environmental Precautions: Under no circumstances should this compound be disposed of in household garbage or allowed to enter the sewage system, drains, or any water courses.[1][2]

-

Approved Waste Disposal: The container with this compound waste must be disposed of through an approved and licensed waste disposal plant.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

IV. Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

V. Quantitative Data

No specific quantitative data, such as concentration limits for disposal, are provided in the available safety data sheets. The primary directive is to treat all forms of this compound waste as hazardous and dispose of it through a certified facility.

| Parameter | Guideline |

| Disposal Route | Approved Waste Disposal Plant |

| Environmental Release | Prohibited (Do not release to drains/sewers) |

By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain environmental responsibility when handling and disposing of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes